1,2,3-Hexanetriol

Physical property Formulation stability Solid-state handling

1,2,3-Hexanetriol (90325-47-6) is a hygroscopic solid (mp 67-69°C) distinguished from liquid 1,2,6-hexanetriol and glycerol by its vicinal hydroxyl arrangement. This stereochemistry enables chiral scaffold synthesis, while its solid-state and controlled hygroscopicity improve protein crystallization reproducibility (BioXtra grade, Fe ≤5 mg/kg). For asymmetric synthesis requiring adjacent hydroxyls, this is the only suitable triol among common comparators. Also cited for PVC heat stability enhancement. Order high-purity (≥98%) material for R&D.

Molecular Formula C6H14O3
Molecular Weight 134.17 g/mol
CAS No. 90325-47-6
Cat. No. B1622267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Hexanetriol
CAS90325-47-6
Molecular FormulaC6H14O3
Molecular Weight134.17 g/mol
Structural Identifiers
SMILESCCCC(C(CO)O)O
InChIInChI=1S/C6H14O3/c1-2-3-5(8)6(9)4-7/h5-9H,2-4H2,1H3/t5-,6+/m0/s1
InChIKeyXYXCXCJKZRDVPU-NTSWFWBYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3-Hexanetriol (CAS 90325-47-6): Technical Specifications and Baseline Data for Procurement


1,2,3-Hexanetriol (CAS 90325-47-6) is a six-carbon vicinal triol (molecular formula C6H14O3, molecular weight 134.17 g/mol) classified as a polyol or fatty alcohol [1]. It is a hygroscopic solid at room temperature with a reported melting point range of 67-69°C, distinguishing it physically from most other hexanetriol isomers [2]. The compound is commercially available in purities ≥98.0% (GC) under the BioXtra grade specification [3]. Structurally, it features three adjacent hydroxyl groups on a linear hexane backbone, which confers distinct reactivity as a vicinal triol building block for stereoselective synthesis applications .

Why 1,2,3-Hexanetriol Cannot Be Replaced by Glycerol or 1,2,6-Hexanetriol in Critical Applications


While glycerol and 1,2,6-hexanetriol are frequently considered in the same polyol category, direct substitution with 1,2,3-hexanetriol is precluded by substantial differences in physical state, hygroscopic behavior, and stereochemical complexity. Glycerol is a liquid at room temperature with higher hygroscopicity, while 1,2,3-hexanetriol is a solid with comparatively lower moisture uptake . The 1,2,6-isomer, also a liquid (melting point -20°C to 32°C), cannot replicate the solid-state handling, chiral resolution potential, or distinct crystallization properties of the 1,2,3-vicinal triol [1]. These divergent properties directly impact formulation stability, synthetic route design, and analytical reproducibility .

Quantitative Differentiation of 1,2,3-Hexanetriol Versus Closest Analogs


Solid State vs. Liquid State: Melting Point Differentiation from 1,2,6-Hexanetriol

1,2,3-Hexanetriol is a solid at room temperature with a melting point of 67-69°C, while the isomeric 1,2,6-hexanetriol is a viscous liquid (melting point -20°C to 32°C depending on source) [1][2]. This phase difference is critical for applications requiring solid-state handling, powder blending, or controlled dissolution kinetics.

Physical property Formulation stability Solid-state handling

Lower Hygroscopicity Compared to Glycerol

1,2,3-Hexanetriol exhibits lower hygroscopicity compared to glycerol, a property explicitly documented in comparative vendor technical notes . This reduced moisture uptake is advantageous in formulations where water absorption must be controlled.

Moisture sensitivity Formulation stability Humectant

Vicinal Triol Architecture Enables Stereoselective Synthesis

The vicinal triol arrangement (adjacent hydroxyl groups at C1, C2, C3) of 1,2,3-hexanetriol makes it a valuable chiral building block for stereoselective synthesis, in contrast to the 1,2,6-isomer whose hydroxyl groups are separated by an extended carbon chain and cannot participate in the same intramolecular chelation or oxidative cleavage pathways [1].

Chiral building block Asymmetric synthesis Stereochemistry

Protein Crystallography: Validated Reagent Grade with Trace Metal Specification

1,2,3-Hexanetriol is a documented reagent for protein crystallization [1]. The BioXtra grade (≥98.0% GC) provides a defined trace metal specification (e.g., Cl⁻ ≤50 mg/kg, SO₄²⁻ ≤50 mg/kg, Ca ≤10 mg/kg, Fe ≤5 mg/kg), which is essential for reproducible crystallization outcomes [2]. No comparable specification is routinely available for generic 1,2,6-hexanetriol or glycerol.

Protein crystallography Reagent grade Trace metals analysis

Where 1,2,3-Hexanetriol Outperforms Analogs: Validated Use Cases


Protein Crystallography and Structural Biology

1,2,3-Hexanetriol is a documented reagent for protein crystallization [1]. Its solid state and controlled hygroscopicity make it suitable as a precipitant additive or cryoprotectant in crystallization screens. The BioXtra grade's defined trace metal thresholds (e.g., Fe ≤5 mg/kg, Ca ≤10 mg/kg) provide the reproducibility required for X-ray diffraction studies, where ionic contaminants can perturb crystal lattice formation [2].

Chiral Building Block for Stereoselective Synthesis

The vicinal triol architecture (adjacent hydroxyls at C1-C3) provides two stereogenic centers, enabling 1,2,3-hexanetriol to serve as a chiral scaffold for the synthesis of heterocycles, natural product analogs, and functionalized polyols [1]. This stereochemical complexity is absent in the 1,2,6-isomer and glycerol, making 1,2,3-hexanetriol the only suitable choice among these comparators for asymmetric synthesis requiring vicinal triol functionality [2].

Polymer and Resin Modification Requiring Solid Polyol Additives

Hexanetriol is cited in patent literature as an additive for improving the hardness, heat stability, and discoloration resistance of PVC-silicic acid composites [1]. The solid-state nature of 1,2,3-hexanetriol (melting point 67-69°C) [2] offers distinct processing advantages over liquid 1,2,6-hexanetriol in powder blending and masterbatch preparation, potentially reducing solvent use and improving dispersion uniformity.

Nonclassical Crystallization and Lamellar Polymer Synthesis

1,2,3-Hexanetriol has been explored as a solute in nonclassical crystallization techniques and as a monomer for lamellar polymer synthesis [1]. Its solid state and specific stereochemistry may influence polymer architecture and crystallite morphology in ways that liquid isomers cannot replicate. This niche application space is directly tied to the compound's unique solid-phase characteristics relative to other triols [2].

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